molecular formula C12H9F2NO B8589125 4-(2,5-Difluorophenoxy)aniline CAS No. 307308-82-3

4-(2,5-Difluorophenoxy)aniline

Cat. No.: B8589125
CAS No.: 307308-82-3
M. Wt: 221.20 g/mol
InChI Key: SZFLBDKQYLWSGO-UHFFFAOYSA-N
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Description

4-(2,5-Difluorophenoxy)aniline is a fluorinated aromatic amine featuring a phenoxy group substituted with fluorine atoms at the 2- and 5-positions of the benzene ring and an amino group at the para position of the aniline moiety. This compound is of significant interest in organic synthesis, pharmaceuticals, and materials science due to the electron-withdrawing effects of fluorine, which modulate reactivity and stability. Its synthesis typically involves the reduction of nitro precursors using reagents like SnCl₂·2H₂O under reflux conditions (75°C, 5–7 hours), followed by alkaline workup and purification .

Properties

CAS No.

307308-82-3

Molecular Formula

C12H9F2NO

Molecular Weight

221.20 g/mol

IUPAC Name

4-(2,5-difluorophenoxy)aniline

InChI

InChI=1S/C12H9F2NO/c13-8-1-6-11(14)12(7-8)16-10-4-2-9(15)3-5-10/h1-7H,15H2

InChI Key

SZFLBDKQYLWSGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OC2=C(C=CC(=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

3,5-Difluoroaniline

  • Structure : Fluorine atoms at the 3- and 5-positions of the aniline ring.
  • Key Differences :
    • Electronic Effects : The 3,5-difluoro substitution creates a symmetrical electron-withdrawing environment, reducing electron density at the para position compared to the 2,5-isomer.
    • Spectroscopic Properties : FT-IR and NMR studies reveal distinct absorption bands due to altered dipole moments and resonance effects .
    • Applications : Primarily used in organic synthesis for constructing fluorinated heterocycles or ligands.

4-(3,4-Difluorophenoxy)aniline

  • Structure: Fluorine atoms at the 3- and 4-positions of the phenoxy group.
  • Market Relevance: Market reports highlight its use in agrochemicals and specialty polymers, driven by its stability under harsh conditions .

4-(2,6-Difluorophenoxy)aniline

  • Structure: Fluorine atoms at the 2- and 6-positions of the phenoxy group.
  • Key Differences: Symmetry: The symmetrical 2,6-substitution enhances crystallinity and thermal stability compared to the asymmetrical 2,5-isomer. Solubility: Stored at room temperature with solubility in polar aprotic solvents like DMSO, contrasting with the 2,5-isomer’s ethanol solubility .

2,5-Dimethoxy-4-(β-hydroxyethylsulfonyl)aniline

  • Structure : Methoxy groups at 2,5-positions and a sulfonyl-hydroxyethyl group at the 4-position.
  • Key Differences :
    • Electronic Effects : Methoxy groups are electron-donating, increasing ring electron density and reactivity toward electrophiles, unlike fluorine’s electron-withdrawing nature.
    • Applications : Widely used in dyes and pigments due to the sulfonyl group’s water-solubility and chromophoric properties .

Fluorinated Phenylalanine Derivatives (e.g., D-4-Fluoro-phenylalanine)

  • Structure : Fluorine at the 4-position of a phenylalanine backbone.
  • Key Differences: Biological Activity: Fluorine’s position influences enzyme binding in drug design, a property less relevant to 4-(2,5-Difluorophenoxy)aniline’s industrial applications. Synthesis Complexity: Requires enantioselective methods, unlike the straightforward reduction used for fluorinated anilines .

Data Table: Comparative Analysis

Compound Fluorine Positions Molecular Weight Solubility Key Applications
This compound 2,5 (phenoxy) 221.2 Ethanol, DMSO Pharmaceuticals, Polymers
3,5-Difluoroaniline 3,5 (aniline) 129.1 DMSO, Acetone Organic Synthesis
4-(3,4-Difluorophenoxy)aniline 3,4 (phenoxy) 221.2 Not Specified Agrochemicals, Specialty Polymers
4-(2,6-Difluorophenoxy)aniline 2,6 (phenoxy) 221.2 DMSO, RT Storage Research Chemicals
2,5-Dimethoxy-4-(β-hydroxyethylsulfonyl)aniline None (methoxy) 246.3 Water, Ethanol Dyes, Pigments

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